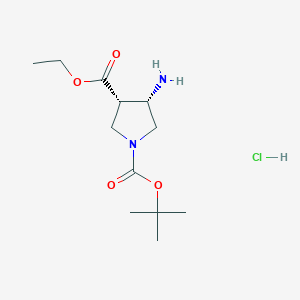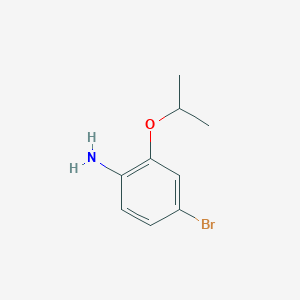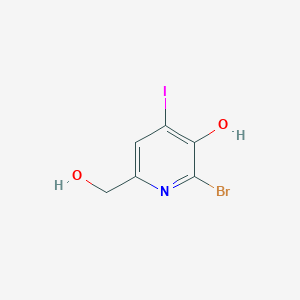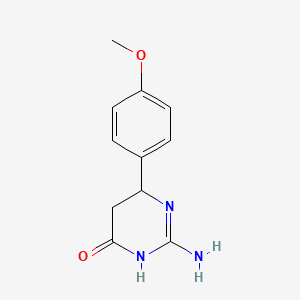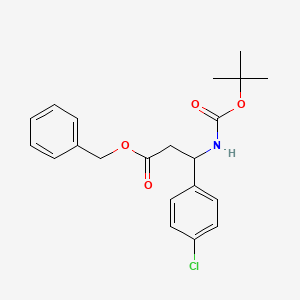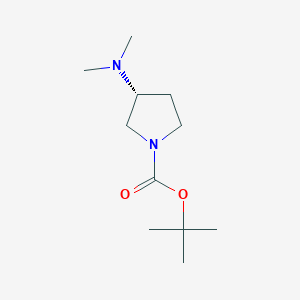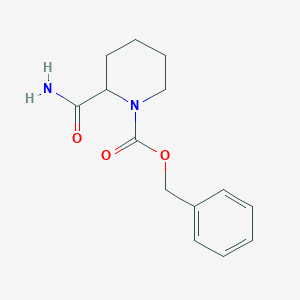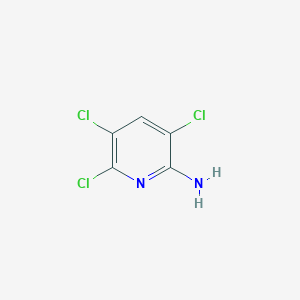
3,5,6-三氯吡啶-2-胺
描述
3,5,6-Trichloropyridin-2-amine is a useful research compound. Its molecular formula is C5H3Cl3N2 and its molecular weight is 197.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5,6-Trichloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境科学
3,5,6-三氯吡啶-2-胺: 是某些杀虫剂的关键代谢物,在环境科学中具有重要意义。 它用于研究杀虫剂如毒死蜱的降解途径和环境归宿 。了解其在生态系统中的行为有助于评估风险并制定污染控制和生物修复策略。
生物修复
该化合物在生物修复研究中起着重要作用。 科学家正在探索利用细菌和其他微生物降解3,5,6-三氯吡啶-2-胺及其母体化合物,从而降低其毒性和环境影响 。这项研究对于清理被杀虫剂污染的场地至关重要。
农业
在农业中,3,5,6-三氯吡啶-2-胺作为一种标记物,用于研究农作物和土壤对杀虫剂的暴露情况 。它有助于了解杀虫剂残留的持久性及其进入食物链的可能性,从而为安全农业实践和杀虫剂使用提供信息。
制药
3,5,6-三氯吡啶-2-胺的化学结构为开发新的药物提供了支架。 其衍生物正在探索潜在的治疗应用,包括开发生物活性配体和化学传感器 。这项研究可能导致新的治疗方法和诊断工具。
化学合成
3,5,6-三氯吡啶-2-胺: 在化学合成中用作各种有机反应的中间体 。其反应性允许创建复杂的分子,这些分子可用于进一步的医药和工业应用。
材料科学
该化合物的性质正在被研究用于开发新材料。 研究包括将其掺入聚合物和涂层中,这可能导致具有增强耐久性和耐化学性的材料 .
作用机制
Target of Action
It’s worth noting that this compound is a derivative of triclopyr, a systemic foliar herbicide and fungicide . Therefore, it might share similar targets with Triclopyr, which primarily acts on broadleaf weeds and fungi .
Mode of Action
Triclopyr acts by mimicking the plant growth hormone auxin, causing uncontrolled growth and eventual death of the target plants .
Biochemical Pathways
3,5,6-Trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is known to undergo microbial degradation . Two possible degradation pathways have been proposed: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . It’s plausible that 3,5,6-Trichloropyridin-2-amine, being structurally similar to TCP, may undergo similar biochemical transformations.
Pharmacokinetics
For instance, TCP is known to be highly water-soluble and mobile in soil, which could influence the bioavailability of 3,5,6-Trichloropyridin-2-amine .
Result of Action
For instance, Triclopyr causes uncontrolled growth in plants, leading to their death .
Action Environment
The action of 3,5,6-Trichloropyridin-2-amine can be influenced by various environmental factors. For instance, its parent compound, TCP, is known to be highly soluble in water and mobile in soil, which can affect its distribution and persistence in the environment . Furthermore, microbial activity, which plays a crucial role in the degradation of TCP, can be influenced by factors such as temperature, pH, and the presence of other contaminants .
生化分析
Biochemical Properties
3,5,6-Trichloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the degradation of certain pollutants. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in the initial step of its degradation. The compound is dechlorinated to form intermediate metabolites, which are further processed by other enzymes like flavin reductase and transcriptional regulators . These interactions highlight the compound’s role in detoxification and biodegradation pathways.
Cellular Effects
3,5,6-Trichloropyridin-2-amine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can influence the expression of genes involved in detoxification and stress responses. Additionally, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the production of reactive oxygen species, impacting cellular health and function .
Molecular Mechanism
At the molecular level, 3,5,6-Trichloropyridin-2-amine exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for monooxygenases, which catalyze its dechlorination. This process involves the transfer of electrons and the formation of intermediate metabolites. The compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,6-Trichloropyridin-2-amine can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that it can persist in certain conditions, leading to prolonged effects on cellular function. The degradation products of the compound can also have distinct biochemical activities, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of 3,5,6-Trichloropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have observed threshold effects, where a certain concentration of the compound is required to elicit a response. High doses can result in adverse effects such as enzyme inhibition, oxidative stress, and cellular damage .
Metabolic Pathways
3,5,6-Trichloropyridin-2-amine is involved in several metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as monooxygenases and reductases, leading to the formation of intermediate metabolites. These metabolites are further processed by other enzymes, resulting in the detoxification and removal of the compound from the system. The metabolic pathways also involve interactions with cofactors like FADH2 and transcriptional regulators .
Transport and Distribution
Within cells and tissues, 3,5,6-Trichloropyridin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3,5,6-Trichloropyridin-2-amine is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound can impact its activity and its interactions with other biomolecules .
属性
IUPAC Name |
3,5,6-trichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWUZFIHQBDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


